molecular formula C20H18O6 B2714638 (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 904501-41-3

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2714638
CAS No.: 904501-41-3
M. Wt: 354.358
InChI Key: AEWZAERYUSPBIU-NVMNQCDNSA-N
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Description

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a dimethoxybenzylidene group, a methyl group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable precursor to form the benzylidene intermediate. This intermediate is then subjected to cyclization reactions to form the benzofuran core. The final step involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications. Its structural features could be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-7-14(25-12(2)21)10-17-19(11)20(22)18(26-17)9-13-5-6-15(23-3)16(8-13)24-4/h5-10H,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZAERYUSPBIU-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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